4-二甲氨基苯基乙二醛水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 4-Dimethylaminophenylglyoxal hydrate, is not directly studied in the provided papers. However, related compounds with dimethylamino groups have been investigated for various properties and applications. For instance, the 4'-dimethylaminoflavylium ion has been studied for its chemical reactions in aqueous solutions, influenced by pH and light excitation, demonstrating photochromic properties and a complex network of chemical reactions .

Synthesis Analysis

The synthesis of related compounds with dimethylamino groups has been explored in the literature. Specifically, a compound with an azine moiety, 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol, was synthesized using microwave irradiation technique, which is a modern method that can offer advantages in terms of reaction speed and product yield .

Molecular Structure Analysis

The molecular structure of the azine compound mentioned above was determined using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group with specific unit cell dimensions and exhibits both intermolecular and intramolecular hydrogen bonding interactions . This type of analysis is crucial for understanding the physical and chemical properties of a compound as it provides insight into the arrangement of atoms within the crystal lattice.

Chemical Reactions Analysis

The 4'-dimethylaminoflavylium ion undergoes a variety of chemical reactions, including protonation, hydration, tautomerization, and cis/trans isomerization. These reactions are influenced by external factors such as pH and light, and the compound exhibits multistate and multifunctional properties that can be manipulated in write-lock-read-unlock-erase cycles . This demonstrates the potential complexity and versatility of chemical reactions involving dimethylamino groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Dimethylaminophenylglyoxal hydrate are not directly reported, the studies on related compounds provide some context. For example, the catalytic activity of 4-dimethylaminopyridine in acetylation reactions suggests that dimethylamino groups can significantly enhance reaction rates, as seen in the titrimetric determination of hydroxy groups . Additionally, the crystallographic data of the azine compound provides insights into its density and surface morphology, which are important physical characteristics .

科学研究应用

-

Scientific Field: Chemical Synthesis

- Application Summary : 4-Dimethylaminophenylglyoxal hydrate is a chemical compound used in scientific research . It is often used in the synthesis of other chemical compounds .

- Methods of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. The compound is typically used in a laboratory setting, following specific protocols for its use .

- Results or Outcomes : The outcomes of using 4-Dimethylaminophenylglyoxal hydrate in chemical synthesis can vary greatly depending on the specific synthesis being performed. The compound can be used to create a wide range of other chemical compounds .

-

Scientific Field: Petroleum Exploration and Production Technology

- Application Summary : In the field of petroleum exploration and production technology, hydrates are a major concern. While not specifically mentioned, compounds similar to 4-Dimethylaminophenylglyoxal hydrate could potentially be used in the study and mitigation of hydrate formation .

- Methods of Application : In this context, the compound could potentially be used in a deepwater pipeline-riser system to understand, predict, and mitigate hydrate formation .

- Results or Outcomes : The study found that the injection of low-dosage hydrate inhibitors (LDHIs) into the hydrate-forming structures within the multiphase flow stream disperses the hydrates particles in an irregular manner and subsequently decreases the nucleation rate of the hydrate and prevents the formation of hydrates .

安全和危害

未来方向

While specific future directions for 4-Dimethylaminophenylglyoxal hydrate are not mentioned in the search results, there is a general trend in the development of carbohydrate-containing drugs, which could potentially include 4-Dimethylaminophenylglyoxal hydrate .

Relevant Papers Unfortunately, the search results did not provide any specific papers related to 4-Dimethylaminophenylglyoxal hydrate .

属性

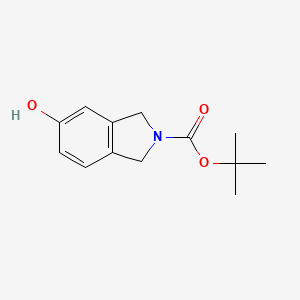

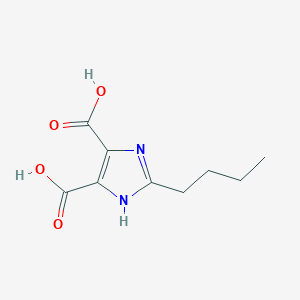

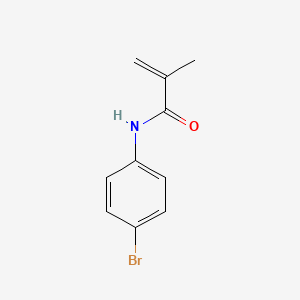

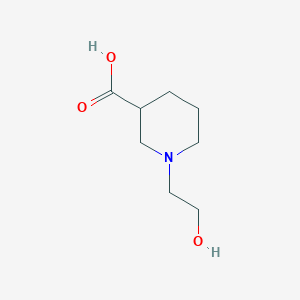

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKMNOZLZXDGBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dimethylaminophenylglyoxal hydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。